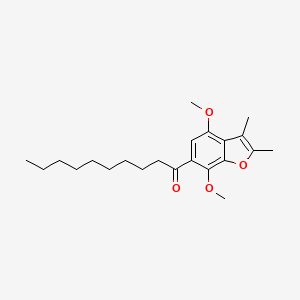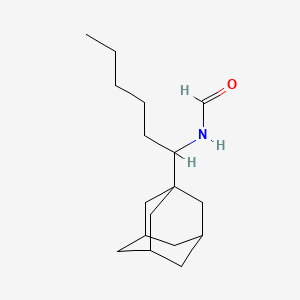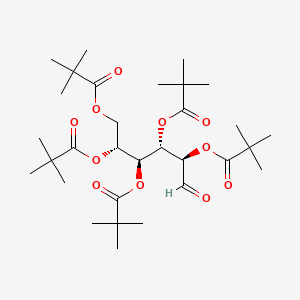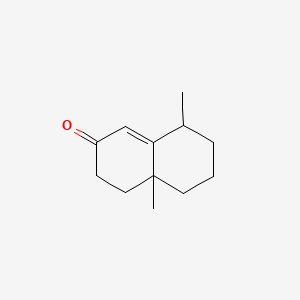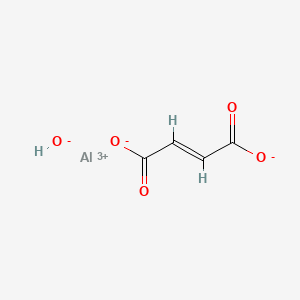
Al-Fum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum fumarate, commonly referred to as Al-Fum, is a metal-organic framework (MOF) composed of aluminum ions coordinated to fumarate ligands. This compound is known for its robust chemical structure and high thermal stability, making it an attractive material for various applications, particularly in catalysis and gas storage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum fumarate can be synthesized using a variety of methods. One common approach involves the reaction of aluminum nitrate with fumaric acid in a solvent such as water or ethanol. The reaction is typically carried out under hydrothermal conditions at elevated temperatures (around 100°C) for several hours . Another method involves the use of a double solvent technique to introduce metal nanoparticles into the MOF structure .
Industrial Production Methods
In industrial settings, aluminum fumarate is produced using scalable hydrothermal synthesis methods. These methods ensure the reproducibility and robustness of the MOF’s porous properties, which are crucial for its applications in gas storage and catalysis .
Análisis De Reacciones Químicas
Types of Reactions
Aluminum fumarate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of transition metal catalysts.
Substitution: Substitution reactions can occur when different metal ions are introduced into the MOF structure.
Common Reagents and Conditions
Common reagents used in reactions involving aluminum fumarate include metal nitrates (e.g., copper nitrate, zinc nitrate) and organic solvents (e.g., ethanol, n-hexane). Reaction conditions often involve elevated temperatures and pressures to facilitate the incorporation of metal nanoparticles into the MOF structure .
Major Products
The major products formed from reactions involving aluminum fumarate include various hydrocarbons and oxygenates, such as methane, ethylene, and ethanol, particularly in electrocatalytic reduction processes .
Aplicaciones Científicas De Investigación
Aluminum fumarate has a wide range of scientific research applications:
Biology: The compound’s porous structure makes it suitable for drug delivery applications, where it can encapsulate and release therapeutic agents in a controlled manner.
Medicine: Aluminum fumarate is being explored for its potential in medical imaging and as a contrast agent due to its unique structural properties.
Mecanismo De Acción
The mechanism by which aluminum fumarate exerts its effects involves its ability to act as a scaffold for metal nanoparticles. These nanoparticles facilitate various catalytic reactions by providing active sites for the adsorption and transformation of reactants. The molecular targets and pathways involved include the reduction of carbon dioxide to hydrocarbons and the oxidation of organic compounds .
Comparación Con Compuestos Similares
Similar Compounds
CAU-10-H: Another aluminum-based MOF with similar hydrothermal stability and porosity properties.
MIL-160: An aluminum MOF that also exhibits high thermal stability and is used in similar applications.
MOF-801 (Zr): A zirconium-based MOF that shares some structural similarities with aluminum fumarate but has different catalytic properties.
Uniqueness
Aluminum fumarate is unique due to its combination of high thermal stability, robust chemical structure, and versatility in various catalytic and gas storage applications. Its ability to incorporate different metal nanoparticles further enhances its functionality and makes it a valuable material for a wide range of scientific and industrial applications .
Propiedades
| 1370461-06-5 | |
Fórmula molecular |
C4H3AlO5 |
Peso molecular |
158.04 g/mol |
Nombre IUPAC |
aluminum;(E)-but-2-enedioate;hydroxide |
InChI |
InChI=1S/C4H4O4.Al.H2O/c5-3(6)1-2-4(7)8;;/h1-2H,(H,5,6)(H,7,8);;1H2/q;+3;/p-3/b2-1+;; |
Clave InChI |
PEOCKXGXSYFWMI-SEPHDYHBSA-K |
SMILES isomérico |
C(=C/C(=O)[O-])\C(=O)[O-].[OH-].[Al+3] |
SMILES canónico |
C(=CC(=O)[O-])C(=O)[O-].[OH-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,9-dihydroxy-2,3-dimethyl-8-oxo-7H-imidazo[4,5-g]quinazoline-6-carbaldehyde](/img/structure/B13748073.png)
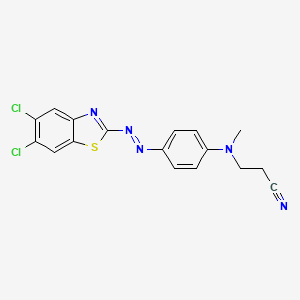
![1-Naphthalenesulfonamide, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-N-methyl-](/img/no-structure.png)
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)

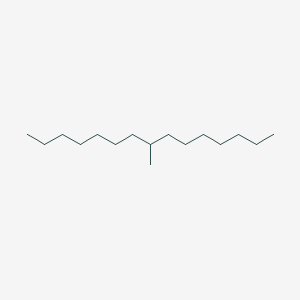
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
